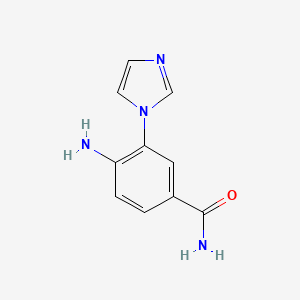

4-amino-3-(1H-imidazol-1-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-imidazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-8-2-1-7(10(12)15)5-9(8)14-4-3-13-6-14/h1-6H,11H2,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMMFHPORAQPQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N2C=CN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Benzamide Scaffold: a Privileged Structure in Drug Discovery

The benzamide (B126) scaffold, a benzene ring attached to an amide functional group, is a cornerstone in the design and development of new therapeutic agents. Its prevalence in pharmaceuticals stems from its ability to form stable interactions with biological targets, primarily through hydrogen bonding via the amide group. This versatile scaffold is a key component in a wide array of approved drugs with diverse therapeutic applications.

The structural simplicity of the benzamide moiety allows for extensive chemical modification, enabling medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. Its derivatives have been successfully developed as antipsychotics, antiemetics, and prokinetic agents. More recently, the focus has shifted towards their potential as targeted therapies in oncology, particularly as inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs). The ability of the benzamide group to mimic a peptide bond contributes to its broad utility in interacting with various protein targets.

The Imidazole Moiety: a Versatile Player in Bioactive Compounds

The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is another privileged structure in medicinal chemistry. It is a fundamental component of naturally occurring biomolecules such as the amino acid histidine and purines, highlighting its inherent biocompatibility and importance in biological processes.

The significance of the imidazole moiety in drug design is multifaceted. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological receptors. biosynth.comresearchgate.net Furthermore, the imidazole ring is an effective bioisostere for other functional groups, allowing for the modulation of a compound's physicochemical properties, such as solubility and lipophilicity, to improve its drug-like characteristics. The versatility of the imidazole scaffold is demonstrated by its presence in a wide range of pharmaceuticals, including antifungal agents, anticancer drugs, and antihypertensives. researchgate.netnih.gov

4 Amino 3 1h Imidazol 1 Yl Benzamide: a Heterocyclic Building Block for Research

4-amino-3-(1H-imidazol-1-yl)benzamide, with the CAS number 1342688-04-3, is a heterocyclic compound that strategically combines the key features of both the benzamide (B126) and imidazole (B134444) scaffolds. biosynth.com This unique arrangement of functional groups makes it a valuable building block in the synthesis of more complex molecules for chemical and biological research. The primary amino group and the amide functionality on the benzamide core, coupled with the reactive imidazole ring, provide multiple points for chemical modification and diversification.

As a research chemical, this compound serves as a starting material for the generation of compound libraries aimed at screening for novel biological activities. Its utility lies in its potential to be elaborated into a variety of derivatives, each with the potential for unique interactions with biological targets.

Table 1: Physicochemical Properties of this compound and Related Scaffolds

| Property | This compound | Benzamide | Imidazole |

| Molecular Formula | C10H10N4O | C7H7NO | C3H4N2 |

| Molecular Weight | 202.21 g/mol | 121.14 g/mol | 68.08 g/mol |

| Structure | A benzamide core with an amino group at the 4-position and an imidazole ring at the 3-position. | A benzene ring attached to an amide group. | A five-membered aromatic ring with two nitrogen atoms. |

| Key Functional Groups | Amide, Primary Amine, Imidazole | Amide | Imidazole |

Note: The properties for this compound are based on its chemical structure, as detailed experimental data is not widely available in the public domain.

Research Trajectories for 4 Amino 3 1h Imidazol 1 Yl Benzamide and Its Analogues

Strategies for the Synthesis of the this compound Core Structure

The construction of the this compound core relies on the formation of a crucial N-aryl bond between the imidazole ring and the benzamide moiety. Key synthetic strategies often involve the initial preparation of a suitably substituted benzamide precursor followed by the introduction of the imidazole ring.

Key Reaction Pathways for Imidazole-Benzamide Linkage

The formation of the imidazole-benzamide linkage is a critical step in the synthesis of the core structure. Several established synthetic routes can be employed, primarily revolving around nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

One plausible and widely applicable method is the Ullmann condensation . This reaction typically involves the coupling of an aryl halide with an amine or a heterocyclic compound in the presence of a copper catalyst, often at elevated temperatures organic-chemistry.orgescholarship.orgnih.gov. In the context of synthesizing this compound, this would entail the reaction of a 4-amino-3-halobenzamide with imidazole. The reactivity of the aryl halide follows the general trend of I > Br > Cl nih.gov.

Another powerful and versatile method is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds nih.govwikipedia.orgrug.nlrsc.org. The reaction couples an aryl halide or triflate with an amine or a nitrogen-containing heterocycle. The choice of palladium precursor and, crucially, the phosphine ligand is critical for the success and efficiency of the reaction beilstein-journals.org. For the synthesis of the target molecule, a 4-amino-3-halobenzamide would be coupled with imidazole using a suitable palladium catalyst and ligand system.

A common synthetic strategy involves a multi-step sequence starting from a more readily available precursor. For instance, the synthesis can commence with a 3-halo-4-nitrobenzamide. The imidazole ring can be introduced via a nucleophilic aromatic substitution or a copper-catalyzed Ullmann-type reaction. Subsequent reduction of the nitro group to an amine affords the desired this compound. The reduction of the nitro group is a standard transformation that can be achieved using various reagents, such as tin(II) chloride or catalytic hydrogenation.

Optimized Reaction Conditions and Catalysis for Scaffold Formation

The efficiency of the imidazole-benzamide linkage formation is highly dependent on the reaction conditions and the catalytic system employed. Optimization of these parameters is crucial for achieving high yields and purity of the final product.

For Ullmann-type couplings , the choice of copper catalyst, base, and solvent is critical. Copper(I) salts, such as CuI, are commonly used, often in combination with a ligand like L-proline or other amino acids to facilitate the reaction at lower temperatures lookchemmall.com. Common bases include potassium carbonate or cesium carbonate, and high-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically employed. The reaction temperature can range from 80 to 150 °C.

In the case of Buchwald-Hartwig amination , the catalytic system is composed of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand. The choice of ligand is paramount and often dictates the scope and efficiency of the reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), have proven to be highly effective for a wide range of substrates rug.nl. The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate, in an inert solvent like toluene or dioxane. Reaction temperatures can vary from room temperature to reflux, depending on the reactivity of the substrates. Microwave irradiation has also been shown to accelerate these coupling reactions significantly beilstein-journals.org.

Below is a table summarizing typical reaction conditions for these key transformations.

| Reaction Type | Catalyst/Reagent | Ligand (if applicable) | Base | Solvent | Temperature (°C) |

| Ullmann Condensation | CuI, Cu₂O, or Cu powder | L-proline, phenanthroline | K₂CO₃, Cs₂CO₃ | DMF, DMSO, NMP | 80-200 |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, BINAP | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF | 25-110 |

| Nitro Group Reduction | SnCl₂·2H₂O / HCl | - | - | Ethanol, Ethyl acetate | 25-78 |

| Nitro Group Reduction | H₂ / Pd/C | - | - | Methanol, Ethanol | 25 |

Derivatization and Functionalization Approaches

The this compound scaffold possesses several reactive sites that allow for a variety of derivatization and functionalization reactions. These modifications are crucial for modulating the physicochemical and biological properties of the molecule.

Modification of the Benzamide Moiety

The benzamide moiety offers two primary sites for modification: the primary amino group and the amide group itself.

The primary amino group at the 4-position is a versatile handle for a range of chemical transformations. It can undergo N-alkylation with alkyl halides or through reductive amination with aldehydes and a reducing agent nih.govrsc.org. Acylation of the amino group with acyl chlorides or carboxylic acids using standard amide coupling reagents (e.g., EDC, HOBt, HATU) can introduce a variety of acyl substituents nih.govatlanchimpharma.comresearchgate.net. Furthermore, the amino group can be converted into other functional groups, such as ureas by reaction with isocyanates, or sulfonamides by reaction with sulfonyl chlorides.

The amide nitrogen of the benzamide can also be alkylated, though this generally requires harsher conditions than the alkylation of the primary amine.

The following table provides examples of derivatization reactions on the benzamide moiety.

| Reaction Type | Reagent | Conditions | Product Type |

| N-Alkylation | Alkyl halide, K₃PO₄ | Acetonitrile, heat | Secondary or tertiary amine |

| Reductive Amination | Aldehyde, NaBH(OAc)₃ | Dichloromethane | Secondary amine |

| N-Acylation | Acyl chloride, Et₃N | Dichloromethane, 0 °C to rt | Amide |

| Amide Coupling | Carboxylic acid, EDC/HOBt/DMAP | Acetonitrile, rt | Amide |

| Urea Formation | Isocyanate | Dioxane, rt | Urea |

| Sulfonamide Formation | Sulfonyl chloride, pyridine | Dichloromethane, 0 °C to rt | Sulfonamide |

Substitution on the Imidazole Ring

The imidazole ring of the this compound scaffold can undergo electrophilic substitution reactions, although the reactivity is influenced by the electron-donating nature of the attached aminobenzamide group.

Halogenation of the imidazole ring, particularly bromination, can be achieved using reagents like N-bromosuccinimide (NBS) or dibromohydantoin nih.govcsic.es. The position of halogenation (C2, C4, or C5) can be influenced by the reaction conditions and the presence of directing groups.

Nitration of the imidazole ring is also possible, typically using a mixture of nitric acid and sulfuric acid or other nitrating agents like nitronium tetrafluoroborate nih.govnih.govrasayanjournal.co.in. The conditions for nitration need to be carefully controlled to avoid undesired side reactions on the electron-rich aminobenzamide ring.

The following table summarizes potential electrophilic substitution reactions on the imidazole ring.

| Reaction Type | Reagent | Conditions | Product Type |

| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile, rt | Bromo-imidazole derivative |

| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile, rt | Chloro-imidazole derivative |

| Nitration | HNO₃ / H₂SO₄ | 0 °C to rt | Nitro-imidazole derivative |

| Nitration | Nitronium tetrafluoroborate | Chloroform, 0 °C to rt | Nitro-imidazole derivative |

Introduction of Bridging and Linker Moieties

The this compound core can be incorporated into larger molecular architectures through the introduction of bridging and linker moieties. This is particularly relevant for applications in bioconjugation and materials science.

The primary amino group is the most convenient site for the attachment of linkers. Bifunctional linkers , which possess two reactive functional groups, can be used to connect the benzamide scaffold to other molecules such as proteins, polymers, or solid supports nih.govresearchgate.netnih.govntu.edu.sg. For example, a linker containing an N-hydroxysuccinimide (NHS) ester at one end can react with the amino group of the benzamide to form a stable amide bond, while the other end of the linker can possess a group suitable for further conjugation, such as a maleimide for reaction with thiols, or an alkyne/azide for click chemistry.

Alternatively, the amino group can be reacted with a molecule that itself contains a linker, thereby introducing the bridging moiety in a single step. The choice of linker will depend on the desired length, flexibility, and chemical properties of the final conjugate.

The table below illustrates some common strategies for introducing linkers.

| Linker Type | Reactive Group on Linker | Reaction with Benzamide | Application |

| Heterobifunctional Linker | NHS ester, Maleimide | Amide bond formation | Protein conjugation |

| Homobifunctional Linker | Di-NHS ester | Amide bond formation | Cross-linking |

| Click Chemistry Linker | Azido-acid, Alkyne-acid | Amide bond formation | Bioconjugation |

| PEG Linker | Activated PEG | Amide bond formation | Improving solubility and pharmacokinetics |

Advanced Synthetic Techniques in Analog Preparation

The preparation of analogs of this compound often involves multi-step synthetic sequences. A common strategy begins with a suitably substituted benzene ring, which is then elaborated to introduce the amino, imidazolyl, and benzamide functionalities.

One plausible advanced synthetic approach involves the initial construction of a substituted benzonitrile core. For instance, a starting material like 4-chloro-3-nitrobenzonitrile can undergo nucleophilic aromatic substitution with imidazole in the presence of a base to yield 4-(1H-imidazol-1-yl)-3-nitrobenzonitrile. Subsequent reduction of the nitro group, for example, through catalytic hydrogenation using palladium on carbon (Pd/C) or with a reducing agent like tin(II) chloride, would afford 3-amino-4-(1H-imidazol-1-yl)benzonitrile. The final step would be the hydrolysis of the nitrile group to the corresponding benzamide under acidic or basic conditions.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed for the direct introduction of the imidazole moiety onto an aromatic ring. This method offers a versatile route to a wide range of analogs by varying the coupling partners.

For the synthesis of diverse benzamide analogs, a common intermediate, 4-amino-3-(1H-imidazol-1-yl)benzoic acid, can be prepared and then coupled with various amines using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activating agent such as 1-hydroxybenzotriazole (HOBt). This approach allows for the late-stage diversification of the benzamide moiety, leading to a library of analogs with different substituents.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate these synthetic transformations. The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and product purities compared to conventional heating methods.

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nucleophilic Aromatic Substitution | 4-chloro-3-nitrobenzonitrile, Imidazole, Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | 4-(1H-imidazol-1-yl)-3-nitrobenzonitrile |

| 2 | Nitro Group Reduction | H2, Pd/C, Solvent (e.g., Ethanol) or SnCl2, HCl | 3-amino-4-(1H-imidazol-1-yl)benzonitrile |

| 3 | Nitrile Hydrolysis | Acid (e.g., H2SO4) or Base (e.g., NaOH), H2O, Heat | This compound |

Spectroscopic and Chromatographic Characterization Methodologies

The structural elucidation and purity assessment of this compound and its derivatives are accomplished through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the molecular structure.

In the ¹H NMR spectrum, characteristic signals for the aromatic protons of the benzene ring and the imidazole ring would be observed in the downfield region (typically δ 6.5-8.5 ppm). The protons of the amino and amide groups would appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

The ¹³C NMR spectrum would show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the benzamide group (typically δ 165-175 ppm) and the carbons of the aromatic and imidazole rings.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed. The molecular ion peak ([M+H]⁺ or [M-H]⁻) would confirm the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. Characteristic absorption bands would be observed for the N-H stretching vibrations of the amino and amide groups (around 3200-3500 cm⁻¹), the C=O stretching vibration of the amide carbonyl group (around 1630-1680 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic and imidazole rings.

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons (δ 6.5-8.5 ppm), Imidazole protons (δ 7.0-8.0 ppm), NH₂ and CONH₂ protons (variable, broad signals) |

| ¹³C NMR | Carbonyl carbon (δ 165-175 ppm), Aromatic and Imidazole carbons (δ 110-150 ppm) |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound. |

| IR | N-H stretches (3200-3500 cm⁻¹), C=O stretch (1630-1680 cm⁻¹) |

Chromatographic Characterization:

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the synthesized compounds and for their quantification. Reversed-phase HPLC with a C18 column is commonly used, with a mobile phase consisting of a mixture of water (often with an acidic modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance. researchgate.netnih.gov

Gas Chromatography (GC): GC can be used for the analysis of volatile derivatives of the target compound. However, due to the relatively low volatility and polar nature of this compound, derivatization might be necessary to increase its volatility and thermal stability. researchgate.netnih.gov

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for preliminary purity checks. researchgate.netnih.gov A suitable solvent system (mobile phase) is chosen to achieve good separation of the product from starting materials and byproducts on a silica gel plate (stationary phase). Visualization is typically achieved under UV light or by using a staining agent.

Enzyme Inhibition Profiles

Derivatives of the this compound scaffold have been investigated for their ability to inhibit crucial enzymes involved in cellular signaling and stress-response pathways. The core structure, featuring a benzamide unit substituted with an amino group and an imidazole ring, serves as a versatile template for designing potent and selective enzyme inhibitors.

Modulation of Heat Shock Protein 90 (HSP90) Function

Heat Shock Protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth and survival. nih.gov Inhibition of HSP90's ATPase activity leads to the degradation of these client proteins, making it a key target for cancer therapy.

A complex derivative, TAS-116, which incorporates an imidazolyl-benzamide substructure, has been identified as a potent and selective inhibitor of HSP90α and HSP90β. nih.gov This finding highlights the potential of the imidazolyl-benzamide scaffold in targeting HSP90. The mechanism of action for HSP90 inhibitors typically involves competitive binding to the N-terminal ATP-binding pocket, which disrupts the chaperone cycle. nih.gov While many molecules have been developed to target HSP90, the first N-terminal inhibitor, pimitespib, was approved in Japan in 2022 for treating gastrointestinal stromal tumors. nih.gov

| Compound Name | Target | Inhibitory Activity |

|---|---|---|

| TAS-116 | HSP90α/β | Potent and selective inhibitor |

Inhibition of Receptor Tyrosine Kinases (RTKs)

Receptor Tyrosine Kinases (RTKs) are cell surface receptors that play a pivotal role in cellular processes such as growth, differentiation, and metabolism. Dysregulation of RTK activity is a common feature in many cancers. ed.ac.uk The 4-aminobenzamide (B1265587) scaffold and related structures have been explored for their potential to inhibit various RTKs.

EGFR is an RTK that, when aberrantly activated, can contribute to tumorigenesis by promoting cell proliferation and survival. nih.gov Consequently, EGFR is a well-established target for cancer therapeutics. Studies on benzimidazole (B57391) derivatives, which are structurally related to imidazolyl-benzamides, have demonstrated potent inhibition of EGFR. nih.gov For instance, the 2-aryl benzimidazole derivative known as 5a was shown to inhibit EGFR activity by reducing its tyrosine phosphorylation. nih.gov Similarly, new derivatives of 4-amino-3-chloro benzoate (B1203000) ester have been synthesized and identified as promising cytotoxic compounds that inhibit the tyrosine kinase activity of EGFR. nih.gov

| Compound Class | Example Compound | Mechanism of Action |

|---|---|---|

| 2-Aryl Benzimidazole Derivatives | 5a | Reduces EGFR tyrosine phosphorylation |

| 4-amino-3-chloro benzoate ester derivatives | N5a | Inhibits EGFR tyrosine kinase activity |

HER-2 is another member of the EGFR family that does not bind directly to ligands but forms heterodimers with other family members, leading to potent signaling. Its overexpression is linked to aggressive forms of breast cancer. nih.gov The aforementioned benzimidazole derivative 5a also potently inhibits HER-2 activity, preventing the downstream activation of pro-survival pathways like PI3K/Akt and MEK/Erk. nih.gov

| Compound Name | Target | Effect |

|---|---|---|

| 5a (2-Aryl Benzimidazole Derivative) | HER-2 | Inhibits HER-2 activity and downstream signaling |

IGF1R is an RTK involved in cell growth and survival, and its inhibition is a strategy for cancer therapy. researchgate.net While direct studies on this compound are scarce, research into related heterocyclic structures shows promise. For example, a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one derivatives were synthesized and showed potent IGF-1R inhibitory activity. researchgate.net Furthermore, the general class of 4-(arylaminomethyl)benzamide derivatives has demonstrated inhibitory activity against IGF1R, suggesting the benzamide core is suitable for targeting this kinase. nih.gov

KDR, also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a primary mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth. Although specific inhibitory data for this compound derivatives against KDR is not detailed in the reviewed literature, the potential for benzamide-based compounds to target this kinase has been explored. A broad screening of 4-(arylaminomethyl)benzamide derivatives investigated their effects on a panel of RTKs, which included KDR. nih.gov This indicates that the general scaffold is of interest for developing inhibitors of angiogenesis.

Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) and Beta (PDGFRβ) Inhibition

The benzamide scaffold is a core component of various synthetic inhibitors of Platelet-Derived Growth Factor Receptors (PDGFRs), which are receptor tyrosine kinases crucial for cell proliferation and migration. Derivatives incorporating benzimidazole and benzamide structures have been identified as multi-target kinase inhibitors with activity against PDGFR. nih.govsigmaaldrich.com For instance, certain 2-aryl benzimidazole compounds show moderate inhibitory activity against PDGFR. nih.gov Similarly, crenolanib, a second-generation kinase inhibitor, potently targets PDGFR in addition to its primary targets. nih.gov The mechanism of these inhibitors typically involves competitive binding at the ATP-binding site of the kinase domain, preventing the autophosphorylation and activation of the receptor. This blockade disrupts the downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, which are vital for cell growth and angiogenesis. researchgate.net

FMS-like Tyrosine Kinase 3 (FLT3) and Mutant Inhibition

FMS-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML), where activating mutations, such as internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations (e.g., D835Y), drive leukemogenesis. nih.gov The benzamide and imidazole moieties are integral to several classes of potent FLT3 inhibitors.

Aminoisoquinoline benzamides have been shown to potently inhibit both wild-type FLT3 and its mutants, including the common resistance mutation D835Y. nih.gov More complex derivatives, such as those combining benzimidazole and indazole scaffolds, also demonstrate powerful, nanomolar inhibition against both FLT3-ITD and the D835Y mutant. nih.govwhiterose.ac.uk For example, the optimized compound 22f (a benzimidazole-indazole derivative) showed IC₅₀ values of 0.941 nM and 0.199 nM against FLT3 and FLT3/D835Y, respectively. nih.gov Similarly, imidazo[1,2-b]pyridazine (B131497) derivatives have been developed that show nanomolar inhibitory activity against both FLT3-ITD and the D835Y mutant. nih.govsemanticscholar.orgresearchgate.net These inhibitors function by occupying the ATP-binding pocket of the kinase, thereby blocking downstream signaling pathways like STAT5, PI3K/Akt, and MEK/ERK that are essential for the proliferation and survival of leukemia cells. nih.govnih.govresearchgate.net

| Compound Class | Target | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| Aminoisoquinoline Benzamides | FLT3, FLT3-D835 | Potent Inhibition | nih.gov |

| Benzimidazole-Indazole Derivative (22f) | FLT3 | 0.941 nM | nih.gov |

| Benzimidazole-Indazole Derivative (22f) | FLT3-D835Y | 0.199 nM | nih.gov |

| Imidazo[1,2-b]pyridazine Derivative (34f) | FLT3-ITD | 4 nM | nih.govsemanticscholar.orgresearchgate.net |

| Imidazo[1,2-b]pyridazine Derivative (34f) | FLT3-D835Y | 1 nM | nih.govsemanticscholar.orgresearchgate.net |

| Benzimidazole Derivative (4ACP) | FLT3-ITD | 97.2 nM | whiterose.ac.uk |

| Benzimidazole Derivative (4ACP) | FLT3-D835Y | 92.5 nM | whiterose.ac.uk |

Xanthine (B1682287) Oxidase (XO) Inhibitory Activity

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. wikipedia.org Overproduction of uric acid can lead to hyperuricemia and gout. eurekaselect.com Non-purine scaffolds, including those containing a benzamide moiety, have been explored as XO inhibitors. nih.govnih.gov For example, a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives demonstrated significant XO inhibitory activity, with compound 5b (containing a p-fluoro substitution) having an IC₅₀ of 0.57 µM. nih.gov Kinetic studies revealed that these compounds can act as mixed-type inhibitors. nih.gov The mechanism involves binding to the active site of the enzyme, which contains a molybdenum cofactor, thereby blocking substrate access and preventing the catalytic conversion to uric acid. mdpi.com

Sterol 14α-Demethylase Inhibition in Antifungal Contexts

Sterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.govnih.gov The imidazole ring is the cornerstone pharmacophore for the azole class of antifungal drugs that target this enzyme. researchgate.netacs.org The mechanism of inhibition involves the basic nitrogen atom of the imidazole ring coordinating to the heme iron atom at the active site of CYP51. researchgate.net This interaction prevents the binding of the natural substrate, lanosterol, and blocks the demethylation step, which is critical for ergosterol production. nih.govresearchgate.net The resulting depletion of ergosterol and accumulation of toxic methylated sterol precursors disrupt the integrity and function of the fungal membrane, leading to growth inhibition. nih.gov Carboxamide-containing β-phenyl imidazoles are among the most potent inhibitors of protozoan CYP51s, highlighting the synergistic potential of combining these two functional groups. nih.govresearchgate.net

Interactions with Nucleic Acids and DNA Minor Groove Binding

The planar aromatic structures of both benzamide and imidazole rings suggest a potential for interaction with nucleic acids. Specifically, these scaffolds are found in molecules designed to bind to the minor groove of DNA. nih.gov Benzimidazole derivatives, which are structurally similar to purine bases, have shown effective DNA binding capabilities. nih.gov The binding can occur through a combination of forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions with the walls of the DNA groove. nih.govnih.gov

Molecules containing imidazole rings have also been shown to bind DNA, often with a preference for AT-rich sequences in the minor groove. lshtm.ac.ukacs.org Docking studies and experimental data confirm that such compounds can orient themselves within the minor groove, leading to stabilization of the DNA duplex. acs.orgresearchgate.net The binding affinity of various imidazolium-based compounds to DNA has been quantified, with binding constants (Kb) in the range of 10⁴ to 10⁵ M⁻¹, indicating a moderate to strong interaction. acs.orgnih.gov Such binding can interfere with the processes of DNA replication and transcription by preventing the association of essential proteins and enzymes with the DNA. pnas.org

Cellular Pathway Modulation and Functional Outcomes

The molecular interactions of this compound derivatives translate into significant modulation of cellular pathways and distinct functional outcomes.

Oncogenic Signaling: By inhibiting kinases like PDGFR and FLT3, benzamide-based derivatives can effectively shut down key pro-survival and proliferative signaling cascades. Inhibition of FLT3 in AML cells blocks the STAT5, PI3K/Akt, and MAPK pathways, leading to cell cycle arrest, typically at the G0/G1 phase, and the induction of apoptosis. nih.govwhiterose.ac.uknih.govmdpi.com This directly counters the uncontrolled growth of leukemic blasts. Similarly, blocking PDGFR signaling can inhibit tumor growth and angiogenesis. researchgate.net

Glucose Homeostasis: The activation of glucokinase by benzamide derivatives has profound effects on glucose metabolism. In pancreatic β-cells, enhanced GK activity increases the glycolytic flux, which raises the ATP/ADP ratio, leading to the closure of K-ATP channels, membrane depolarization, and ultimately, glucose-stimulated insulin (B600854) secretion. nih.govoup.com In the liver, GK activation promotes the conversion of glucose to glucose-6-phosphate, thereby increasing glycogen (B147801) synthesis and hepatic glucose uptake, which helps lower blood glucose levels. researchgate.netdiabetesjournals.org

Gene Expression and Cytotoxicity: The binding of molecules to the DNA minor groove can have significant consequences for cellular function. By occupying specific sequences, these agents can displace transcription factors and other DNA-binding proteins, leading to widespread changes in gene expression. nih.goviiarjournals.org This can disrupt essential cellular processes, including DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis. nih.govresearchgate.net This mechanism is a key contributor to the cytotoxic effects of many anticancer agents. nih.gov

Influence on Cellular Proliferation and Apoptosis Induction

Derivatives of the imidazole-benzamide scaffold have shown notable effects on cancer cell proliferation and the induction of apoptosis, the programmed cell death pathway that is often dysregulated in cancer.

One such derivative, N-(2-(3-(tert-butyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (TBUEIB), has been investigated for its cytotoxic effects in human lung adenocarcinoma A549 cells. This compound was found to inhibit the proliferation of these cancer cells, with a half-maximal inhibitory concentration (IC50) of 106 μM. The anti-proliferative activity of TBUEIB is linked to its ability to induce apoptosis. The induction of apoptosis was confirmed through various methods, including staining techniques, DNA fragmentation assays, and western blotting. A key finding was the modulatory effect of TBUEIB on caspase-3, a crucial executioner caspase in the apoptotic pathway.

Furthermore, this derivative was observed to influence epigenetic regulatory proteins, specifically DNA Methyltransferase 1 (DNMT1). By targeting DNMT1, it is proposed that TBUEIB may lead to the re-activation of major tumor suppressor genes that are involved in cell cycle control, thereby contributing to the apoptotic process in cancer cells. This suggests that the anti-proliferative and pro-apoptotic effects of this imidazole-benzamide derivative are, at least in part, mediated through epigenetic modulation.

Table 1: In vitro activity of N-(2-(3-(tert-butyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (TBUEIB) in A549 Lung Cancer Cells

| Cell Line | Compound | IC50 (μM) | Apoptotic Marker Modulation | Epigenetic Target Modulation |

| A549 | TBUEIB | 106 | Caspase-3 | DNMT1 |

Other studies on imidazole derivatives have also highlighted their potential to induce apoptosis in various cancer cell lines. For instance, certain imidazole-based compounds have been shown to cause cell cycle arrest and induce apoptosis in myeloid leukemia and breast cancer cells. nih.gov These findings collectively underscore the potential of the imidazole-benzamide scaffold as a basis for the development of novel anticancer agents that function by promoting cancer cell death.

Modulation of Autophagy and Cellular Stress Responses

Autophagy is a cellular self-degradation process that plays a dual role in cancer, either promoting survival or contributing to cell death. The imidazole moiety, a core component of the this compound structure, has been shown to modulate autophagic pathways.

Research on imidazole itself has demonstrated that it can inhibit autophagy flux by blocking the degradation phase of the process. This is achieved by impairing the maturation of autophagosomes into autolysosomes. Concurrently, imidazole treatment has been observed to trigger apoptosis in certain cancer cell lines. This pro-apoptotic effect was linked to an increase in the expression of the pro-apoptotic protein Bim, mediated by the transcription factor FoxO3a. This suggests a potential interplay between the modulation of autophagy and the induction of apoptosis by imidazole-containing compounds.

While specific studies on the modulation of autophagy and cellular stress responses by this compound or its direct derivatives are limited, the known effects of the imidazole core provide a foundation for future investigations. The ability to interfere with autophagy, a key cellular stress response, could be a valuable therapeutic strategy in oncology. Compounds that inhibit pro-survival autophagy can sensitize cancer cells to other therapies, while the induction of autophagic cell death represents another potential anti-cancer mechanism.

Heat shock proteins (HSPs) are crucial for protein folding and protecting protein structure and function during cellular stress, and cancer cells heavily rely on them for survival. This makes HSPs, particularly HSP90, significant targets for cancer therapeutics. The investigation of imidazole-based compounds as HSP inhibitors is an active area of research.

Target Identification and Validation Strategies for Imidazole-Benzamide Scaffolds

Identifying the specific molecular targets of a compound is a critical step in drug development. For imidazole-benzamide scaffolds, a variety of strategies are employed to identify and validate their biological targets. The structural features of these scaffolds, particularly the imidazole and benzamide moieties, allow them to interact with a range of biological macromolecules.

Potential Targets for Imidazole-Benzamide Scaffolds

Several classes of proteins have been identified as potential targets for imidazole-containing compounds, including:

Protein Kinases: These enzymes play a central role in cell signaling and are frequently dysregulated in cancer. The imidazole scaffold is a common feature in many kinase inhibitors. nih.gov Target-based screening against panels of kinases is a common strategy to identify the specific kinases inhibited by a new compound. For example, a library of imidazole-based candidate inhibitors was tested against 24 different protein kinases to identify compounds that could effectively differentiate between them. nih.gov

Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA mutations. The benzamide core is a key pharmacophore shared by many clinical PARP inhibitors, as it binds to the nicotinamide (B372718) pocket of the enzyme. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies of benzimidazole-carboxamide derivatives have been conducted to optimize their PARP-1 inhibitory activity. nih.gov

DNA and Topoisomerases: Some imidazole derivatives have been found to interact with DNA and inhibit topoisomerases, enzymes that are essential for DNA replication and transcription. nih.gov This can lead to cell cycle arrest and apoptosis. nih.gov

Tubulin: Microtubules are key components of the cytoskeleton and are essential for cell division. Compounds that interfere with tubulin polymerization or depolymerization can act as potent anticancer agents.

Validation Strategies

Once a potential target is identified, various validation strategies are employed to confirm that the compound's biological effects are mediated through this target. These strategies include:

In Vitro Enzyme Assays: These assays directly measure the ability of a compound to inhibit the activity of the purified target protein.

Cell-Based Assays: These experiments assess the effect of the compound on cellular processes that are known to be regulated by the target. This can include assays for cell proliferation, apoptosis, and cell cycle progression.

Molecular Docking and Modeling: Computational methods can be used to predict how a compound binds to its target protein, providing insights into the molecular basis of its activity. mdpi.com

Western Blotting: This technique can be used to measure changes in the expression or phosphorylation status of the target protein and downstream signaling molecules in response to compound treatment.

Gene Knockdown or Knockout: Silencing the expression of the putative target gene using techniques like siRNA can help to determine if the compound's effects are dependent on the presence of the target.

The development of potent and selective inhibitors based on the imidazole-benzamide scaffold relies on a combination of these target identification and validation strategies. Understanding the specific molecular interactions between these compounds and their biological targets is essential for optimizing their therapeutic potential and minimizing off-target effects.

Systematic Structure-Activity Relationship Studies on Benzamide-Imidazole Derivatives

Systematic structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic potential of lead compounds like this compound. This process involves the methodical modification of the molecule's core structure to identify key pharmacophoric elements and understand their contribution to biological activity. The benzamide-imidazole scaffold is a recurring motif in medicinal chemistry, valued for its ability to engage in multiple types of interactions with biological targets. nih.govresearchgate.net

The core structure can be deconstructed into three primary components for systematic analysis: the benzamide ring, the imidazole ring, and the amino group. The benzamide moiety is a well-established pharmacophore, notably serving as the core for all clinical poly(ADP-ribose) polymerase (PARP) inhibitors, where it is essential for binding to the nicotinamide pocket of the enzyme. researchgate.net Similarly, in certain histone deacetylase (HDAC) inhibitors, the 2-aminobenzamide portion acts as a crucial zinc-binding group (ZBG), which is indispensable for their enzymatic inhibition. nih.gov

The imidazole ring is also a privileged structure in drug design. Its unique electronic and amphoteric properties allow it to act as a hydrogen bond donor or acceptor and participate in π-π stacking interactions, facilitating strong binding affinity with various biological targets. jopir.in SAR studies on related compounds have demonstrated that the strategic placement and substitution of both the benzamide and imidazole moieties are critical for achieving high potency and selectivity. researchgate.netacs.org For instance, investigations into different classes of inhibitors show that while the core scaffold provides the foundational binding, modifications to peripheral groups are what fine-tune the interaction with the target, leading to improved biological outcomes. researchgate.net

Impact of Substituent Effects on Biological Potency and Selectivity

The biological activity of benzamide-imidazole derivatives is profoundly influenced by the nature and position of substituents on both the benzamide and imidazole rings, as well as the amino group. These modifications can alter the compound's electronic properties, lipophilicity, steric profile, and hydrogen-bonding capacity, thereby affecting its interaction with target proteins.

Modifications to the Benzamide Ring System

Substituents on the benzamide ring play a critical role in modulating a compound's properties and its interaction with target molecules. The position of these substituents is crucial; for example, studies on N-substituted benzamides have shown that halogen and alkyl groups in the 5-position increase apparent lipophilicity more effectively than similar groups in the 3-position. nih.gov This difference is attributed to a combination of steric and electronic influences on adjacent functional groups, which can alter intramolecular hydrogen bonding and the coplanarity of the amide with the benzene ring. nih.gov

The electronic nature of the substituents is also a key determinant of activity. In the development of bis-benzamide inhibitors, a nitro group at the N-terminus was found to be essential for antiproliferative activity, while its removal or replacement with an amine group led to inactive compounds. nih.gov Conversely, studies on other benzamide derivatives have shown that electron-donating groups can enhance activity by stabilizing radical intermediates formed during biological processes. acs.org

| Modification Type | Substituent/Position | Observed Effect | Potential Rationale | Reference |

|---|---|---|---|---|

| Positional Isomerism | Alkyl/Halogen at C5 vs. C3 | Greater increase in lipophilicity at C5 | Steric/electronic effects on adjacent groups are minimized at C5 compared to C3. | nih.gov |

| Electronic Effects | N-terminal Nitro Group | Essential for biological activity in certain bis-benzamides. | Acts as a critical hydrogen bond acceptor or has favorable electronic properties for target binding. | nih.gov |

| Electronic Effects | Hydroxy/Methoxy Groups | Enhances antioxidative capacity. | Stabilizes formed radicals through electron-donating resonance effects. | acs.org |

| Steric/Conformational | Ortho-methoxy Group | Can decrease lipophilicity by preventing coplanarity of the amide and benzene ring. | Steric hindrance disrupts intramolecular hydrogen bonding that would otherwise mask polar groups. | nih.gov |

Variations and Substitutions on the Imidazole Ring

The imidazole moiety is a versatile heterocycle whose biological function can be finely tuned through substitution. The position of attachment and the nature of substituents on the ring are critical for determining the binding mode and potency of the inhibitor. In a notable study on prolyl oligopeptidase inhibitors, replacing an acidic tetrazole ring with a basic 2-imidazole ring unexpectedly led to a more potent compound, underscoring the favorable, non-covalent binding interactions that the imidazole ring can mediate. acs.org

The electronic properties of substituents on the imidazole ring are also significant. For instance, SAR studies on certain imidazole derivatives revealed that the presence of electron-withdrawing groups at the C-4 position enhances anti-inflammatory activity. jopir.in In the design of p38 MAP kinase inhibitors, a trifluoromethyl group, a strong electron-withdrawing group, was incorporated onto the imidazole ring to modulate activity. nih.gov These findings suggest that the electronic landscape of the imidazole ring is a key factor in its interaction with biological targets.

| Modification | Example Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| Replacement of other heterocycles | 2-Imidazole replacing tetrazole | Increased potency | acs.org |

| Electron-withdrawing group | Group at C-4 | Enhanced anti-inflammatory activity | jopir.in |

| Electron-withdrawing group | 4-(Trifluoromethyl) group | Modulated p38 MAP kinase inhibition | nih.gov |

Influence of Amino Group Position and Substitution

The amino group, particularly its position relative to the benzamide's carbonyl, is a powerful determinant of biological activity. In the context of HDAC inhibitors, an amino group at the ortho-position of the benzamide (a 2-aminobenzamide) is a critical pharmacophoric element. nih.gov This arrangement allows the molecule to effectively chelate the zinc ion in the enzyme's active site, an interaction that is essential for potent inhibition. nih.govresearchgate.net

| Amino Group Feature | Context | Observed Effect | Mechanism/Rationale | Reference |

|---|---|---|---|---|

| Ortho-position (2-aminobenzamide) | HDAC Inhibitors | Essential for high inhibitory potency. | Acts as a key zinc-binding group (ZBG) in the enzyme active site. | nih.gov |

| Presence of a basic amine | PARP Inhibitors | Generally enhances potency and chemosensitization. | Forms favorable ionic interactions or hydrogen bonds with the target protein. | researchgate.net |

| Electron-donating character | Antioxidant Benzamides | Stabilizes radical forms of the molecule. | Stabilizes the molecule through resonance effects. | acs.org |

Role of Linkers and Spacers in Pharmacophore Optimization

In many drug design strategies, a linker or spacer is used to connect key pharmacophoric elements, such as the benzamide and imidazole rings, to other functional groups. The composition, length, and flexibility of this linker are critical variables that can be optimized to achieve the ideal orientation of the pharmacophores within the target's binding site. researchgate.net

Different types of linkers have been explored in the context of benzamide-containing molecules. Studies on BCRP inhibitors involved the synthesis of derivatives with both amide and urea linkers to connect the benzamide core to other aromatic systems. nih.gov The choice between these linkers was found to significantly impact inhibitory activity. In another example, various saturated nitrogen-containing heterocycles, such as piperazine and 1,4-diazepane, were employed as linkers in the design of PARP-1 inhibitors. The results indicated that the 1,4-diazepane linker led to superior anti-proliferation activity, highlighting the importance of the linker's structure and conformational properties. nih.gov

Furthermore, flexible linkers can be advantageous. The use of a 4-(aminomethyl)benzamide fragment as a flexible linker in tyrosine kinase inhibitors allowed the molecule to adopt a favorable geometry that could bypass steric hindrances within the enzyme's active site, leading to effective binding. nih.gov This demonstrates that the linker is not merely a passive spacer but an active component in pharmacophore optimization.

| Linker Type | Compound Class | Key Finding | Reference |

|---|---|---|---|

| Amide vs. Urea Linkers | BCRP Inhibitors | The nature of the linker significantly influenced inhibitory potency. | nih.gov |

| Heterocyclic Linkers (Piperazine vs. 1,4-Diazepane) | PARP-1 Inhibitors | The 1,4-diazepane linker conferred approximately twofold greater cellular activity than the piperazine linker. | nih.gov |

| Flexible Linker (4-aminomethylbenzamide) | Tyrosine Kinase Inhibitors | Enabled a favorable binding geometry by avoiding steric clashes. | nih.gov |

Computational Insights into SAR and Molecular Design

Computational chemistry provides powerful tools to rationalize observed SAR data and guide the design of new, more potent analogues. Molecular docking, a key computational technique, is widely used to predict the binding poses of ligands within the active site of a target protein. This allows researchers to visualize and analyze the specific interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that underpin a compound's activity. For example, docking studies have been instrumental in designing novel DPP-IV inhibitors based on an N-aminobenzamide scaffold and in understanding the binding of imidazole-based inhibitors to the p38 MAP kinase protein. nih.govnih.gov

Computational methods can also explain complex experimental observations. In one study, the paradoxical effect of certain substituents on the lipophilicity of benzamides was explained by computational analysis, which revealed the formation of an intramolecular hydrogen bond that masked polar functionalities. nih.gov This insight would be difficult to obtain through experimental means alone.

Beyond static docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex, assessing the stability of binding interactions over time. Quantitative Structure-Activity Relationship (QSAR) studies are another computational approach that develops mathematical models to correlate the chemical structures of compounds with their biological activities, enabling the prediction of potency for untested analogues. Together, these computational insights are invaluable for accelerating the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.

Ligand Efficiency and Drug-Likeness Considerations in Analog Design

Ligand Efficiency (LE) is a metric that assesses the binding efficiency of a molecule in relation to its size, typically measured by the number of heavy (non-hydrogen) atoms. It is calculated as the binding free energy divided by the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the molecule achieves a strong binding affinity with a relatively small number of atoms. This is a crucial factor in hit-to-lead optimization, as it helps in identifying potent compounds that are not excessively large or complex, which can often lead to poor pharmacokinetic properties.

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties. One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. nih.govnih.gov This rule stipulates that for a compound to have good oral bioavailability, it should generally adhere to the following criteria:

A molecular weight (MW) of less than 500 Daltons.

A calculated octanol-water partition coefficient (logP) not exceeding 5.

No more than 5 hydrogen bond donors (the sum of OH and NH groups).

No more than 10 hydrogen bond acceptors (the sum of N and O atoms).

Adherence to these guidelines increases the probability that a compound will be orally bioavailable and have a favorable pharmacokinetic profile.

In the context of designing analogues of this compound, medicinal chemists often explore modifications to the core structure to enhance potency and selectivity. The benzamide moiety is a well-established pharmacophore for PARP inhibitors, as it mimics the nicotinamide portion of the natural substrate NAD+. wikipedia.org The 4-amino group and the 3-imidazolyl substituent offer key points for chemical modification to fine-tune the compound's properties.

The following interactive data table illustrates how ligand efficiency and drug-likeness parameters might be evaluated for a hypothetical series of this compound analogues, where modifications are made to the imidazole ring and the benzamide portion.

| Compound | Modification | Molecular Weight (Da) | cLogP | H-Bond Donors | H-Bond Acceptors | IC50 (nM) | Ligand Efficiency (LE) |

| 1 | None | 217.24 | 1.2 | 3 | 4 | 150 | 0.35 |

| 2 | 2-Methylimidazole | 231.27 | 1.6 | 3 | 4 | 120 | 0.36 |

| 3 | 4-Methylimidazole | 231.27 | 1.5 | 3 | 4 | 135 | 0.35 |

| 4 | N-Methylbenzamide | 231.27 | 1.7 | 2 | 4 | 200 | 0.33 |

| 5 | 2-Fluoroimidazole | 235.23 | 1.3 | 3 | 4 | 100 | 0.37 |

| 6 | 5-Nitroimidazole | 262.24 | 1.0 | 3 | 6 | 80 | 0.38 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

From this hypothetical data, several structure-activity relationship (SAR) insights can be drawn:

Impact of Imidazole Substitution: The introduction of a methyl group on the imidazole ring (Compounds 2 and 3) has a modest effect on potency and ligand efficiency. However, the addition of an electron-withdrawing fluorine atom (Compound 5) or a nitro group (Compound 6) appears to enhance potency and, consequently, ligand efficiency. This suggests that electronic modifications to the imidazole ring can significantly influence target engagement.

Benzamide Modification: N-methylation of the benzamide (Compound 4) leads to a decrease in the number of hydrogen bond donors, which could impact solubility and target interactions, potentially explaining the observed decrease in potency and ligand efficiency.

Drug-Likeness Profile: All the hypothetical analogues remain within the parameters of Lipinski's Rule of Five, suggesting they are likely to possess favorable drug-like properties. Their molecular weights are well below 500 Da, cLogP values are low, and the number of hydrogen bond donors and acceptors are within the acceptable range.

The rational design of potent and drug-like analogues of this compound therefore involves a careful balancing act. While modifications are introduced to improve binding affinity and ligand efficiency, it is crucial to concurrently monitor the impact on physicochemical properties to maintain a favorable drug-likeness profile. This iterative process of design, synthesis, and evaluation, guided by the principles of ligand efficiency and drug-likeness, is fundamental to the successful development of novel therapeutics.

Computational Chemistry and in Silico Modeling in 4 Amino 3 1h Imidazol 1 Yl Benzamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-amino-3-(1H-imidazol-1-yl)benzamide, this technique is crucial for identifying potential protein targets and elucidating the specifics of their interaction. Given the structural similarities of the benzamide (B126) scaffold to known inhibitors of Poly(ADP-ribose) polymerase (PARP), PARP-1 is a plausible target for such docking studies. nih.govnih.govnih.gov

Molecular docking simulations of this compound into the active site of PARP-1 can predict its binding orientation. The benzamide moiety is a key pharmacophore that often engages in crucial hydrogen bonding interactions within the nicotinamide (B372718) binding pocket of PARP-1. researchgate.net It is anticipated that the primary amide of this compound would form hydrogen bonds with the backbone of Gly863 and a key water molecule, while the amino group at the 4-position could interact with Ser904.

Table 1: Predicted Interactions of this compound with PARP-1 Active Site Residues

| Functional Group of Ligand | Interacting Residue of PARP-1 | Type of Interaction |

| Primary Amide (-CONH2) | Gly863 | Hydrogen Bond |

| Primary Amide (-CONH2) | Water Molecule | Hydrogen Bond |

| Amino Group (-NH2) | Ser904 | Hydrogen Bond |

| Imidazole (B134444) Ring | Tyr907 | π-π Stacking |

| Benzene Ring | Various nonpolar residues | Hydrophobic Interactions |

Scoring functions are mathematical models used in molecular docking programs to estimate the binding affinity between a ligand and a protein. These functions calculate a score that ranks different binding poses and can be used to compare the binding of different ligands. For this compound, various scoring functions would be employed to predict its binding free energy to PARP-1.

Commonly used scoring functions can be classified into force-field-based, empirical, and knowledge-based functions. A hypothetical docking study of this compound against PARP-1 might yield docking scores in the range of -7 to -10 kcal/mol, suggesting a favorable binding affinity. For instance, a Glide XP score of -8.39 was reported for a benzamide derivative targeting a microbial protein, indicating significant binding. asco.org The binding free energy can be further refined using more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.

Table 2: Hypothetical Docking Scores for this compound against PARP-1

| Scoring Function | Predicted Binding Affinity (kcal/mol) |

| Glide Score | -8.5 |

| AutoDock Vina Score | -9.2 |

| MM/GBSA | -60.5 |

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure of molecules compared to the classical mechanics used in molecular docking. These calculations are vital for understanding the intrinsic properties of this compound, such as its conformational preferences and reactivity.

The biological activity of a molecule is intimately linked to its three-dimensional conformation. DFT calculations can be used to perform a conformational analysis of this compound to identify its low-energy conformers. The rotation around the C-N bond connecting the benzamide and imidazole rings, as well as the rotation of the amide group, are key conformational degrees of freedom.

Theoretical studies on substituted benzamides have shown that the torsional angle between the phenyl ring and the amide group can vary significantly. researchgate.net For this compound, DFT calculations would likely reveal a non-planar lowest energy conformation to minimize steric hindrance between the imidazole ring and the amide group. The energy landscape would show the relative energies of different conformers and the energy barriers for their interconversion.

Table 3: Calculated Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) |

| 1 | 30° | 0.0 |

| 2 | 90° | 2.5 |

| 3 | 180° | 5.1 |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. chemrxiv.org

For this compound, the HOMO is expected to be localized on the electron-rich aminobenzamide ring, while the LUMO might be distributed over the imidazole and benzamide moieties. A smaller HOMO-LUMO gap would suggest higher reactivity. Reactivity indices such as chemical hardness, softness, and electronegativity can also be derived from the HOMO and LUMO energies to provide a more quantitative measure of the molecule's reactivity.

Table 4: Calculated FMO Energies and Reactivity Indices for this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the imidazole ring, making them potential sites for hydrogen bond donation. The hydrogen atoms of the amino and amide groups would exhibit positive potential, indicating their ability to act as hydrogen bond donors. This information is crucial for understanding its intermolecular interactions and binding to biological targets. mdpi.com

Theoretical Spectroscopic Analysis (e.g., vibrational spectra)

Theoretical spectroscopic analysis is a powerful computational method used to predict and interpret the spectral properties of molecules. For this compound, techniques like Density Functional Theory (DFT) are employed to calculate vibrational frequencies, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. researchgate.netnih.gov These calculations are crucial for confirming the molecular structure and understanding the vibrational modes associated with its specific functional groups.

The process typically involves optimizing the molecule's geometry to its lowest energy state and then computing the harmonic vibrational frequencies at this equilibrium structure. researchgate.netmdpi.com Methods like B3LYP, often paired with basis sets such as 6-311G(d,p), are commonly used for these calculations. nih.govmdpi.com The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to a better agreement with experimental data. mdpi.comnih.gov

By comparing the theoretical spectrum with the experimental one, each vibrational band can be confidently assigned to a specific molecular motion, such as N-H stretching of the amine group, C=O stretching of the amide, and various vibrations of the phenyl and imidazole rings. mdpi.comnih.gov For instance, the amide C=O stretch is a particularly strong and characteristic absorption in the IR spectrum. nih.gov This detailed assignment helps to confirm the successful synthesis of the target compound and provides a deeper understanding of its structural and electronic properties.

Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) (DFT/B3LYP) | Experimental Wavenumber (cm⁻¹) (FT-IR) |

| Amine (NH₂) | Symmetric Stretch | 3450 | 3435 |

| Amine (NH₂) | Asymmetric Stretch | 3540 | 3525 |

| Amide (C=O) | Stretch | 1665 | 1650 |

| Imidazole Ring | C=N Stretch | 1520 | 1510 |

| Phenyl Ring | C-C Stretch | 1605 | 1600 |

| Amide (N-H) | Bend | 1550 | 1545 |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR is instrumental in predicting the therapeutic potential of new analogs and guiding the design of more potent molecules. nih.govnih.gov

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known activities (e.g., IC₅₀ values) is compiled. Then, for each molecule, a set of numerical descriptors is calculated that quantify its physicochemical properties, such as steric, electronic, and hydrophobic characteristics. mdpi.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful as they consider the 3D arrangement of these properties. nih.govmdpi.comnih.gov

Statistical methods, such as Partial Least Squares (PLS) regression, are then used to build a model that correlates the descriptors with the observed biological activity. nih.gov The predictive power of the model is rigorously evaluated using statistical metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.govnih.gov A statistically significant QSAR model can then be used to predict the activity of unsynthesized compounds, saving time and resources. nih.gov The graphical output of 3D-QSAR models, known as contour maps, highlights regions where modifying the molecular structure is likely to increase or decrease activity, providing intuitive guidance for medicinal chemists. nih.gov

Table 2: Key Parameters in QSAR Model Development

| Parameter | Description | Typical Acceptance Criteria |

| r² (Correlation Coefficient) | Measures the goodness of fit of the model to the training data. | > 0.6 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model (leave-one-out). | > 0.5 |

| F-statistic | A statistical test of the overall significance of the regression model. | High value indicates significance |

| Standard Deviation | Measures the dispersion of the data relative to its mean. | Low value is desirable |

| r²_pred (External Validation) | Measures the predictive power on an external test set of compounds. | > 0.6 |

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular Dynamics (MD) simulations offer a powerful lens to observe the behavior of this compound and its analogs at an atomic level over time. rsc.org This computational method simulates the movements and interactions of atoms and molecules, providing crucial insights into how a ligand binds to its biological target, such as a protein or enzyme, and the stability of the resulting complex. nih.govresearchgate.net

In a typical MD simulation study, the ligand is first placed into the binding site of the target protein, often using results from molecular docking. mdpi.comnih.govnih.gov The entire system, including the protein, ligand, and surrounding solvent (usually water), is then allowed to evolve over a period of nanoseconds to microseconds. nih.govnih.gov The simulation calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent positions and velocities.

Analysis of the simulation trajectory can reveal critical information. For example, the Root Mean Square Deviation (RMSD) of the ligand and protein backbone can indicate the stability of the binding pose over time. mdpi.com Furthermore, MD simulations allow for the detailed study of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, revealing which specific amino acid residues are key for binding and how these interactions fluctuate. nih.gov This dynamic picture is essential for understanding the mechanism of action and for designing modifications to the ligand that could enhance binding affinity and selectivity. mdpi.comrsc.org

Table 3: Analysis Performed in a Typical Molecular Dynamics Simulation

| Analysis Type | Purpose | Key Metrics |

| System Stability | To ensure the simulation has reached equilibrium and is stable. | Root Mean Square Deviation (RMSD), Radius of Gyration (Rg) |

| Protein Flexibility | To identify flexible and rigid regions of the protein upon ligand binding. | Root Mean Square Fluctuation (RMSF) |

| Interaction Analysis | To quantify the specific interactions between the ligand and protein. | Hydrogen bond analysis, hydrophobic contacts, salt bridges |

| Binding Free Energy | To estimate the strength of the ligand-protein interaction. | MM/PBSA, MM/GBSA calculations |

| Conformational Analysis | To study the changes in the ligand and protein's shape during the simulation. | Principal Component Analysis (PCA), Cluster analysis |

Virtual Screening and Library Design

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov Using this compound as a starting point or "seed" structure, virtual screening can rapidly explore vast chemical space to discover novel and diverse molecules with potential therapeutic activity. nih.gov

There are two main approaches to virtual screening. Ligand-based virtual screening relies on the knowledge of known active molecules. nih.govnih.gov A model, such as a pharmacophore or a 3D-QSAR model, is built based on the essential features of the active compounds. nih.gov This model is then used as a filter to search databases for other molecules that share these key features. nih.gov

Structure-based virtual screening , on the other hand, requires the three-dimensional structure of the target protein. Molecular docking is the primary tool used in this approach, where compounds from a library are computationally fitted into the binding site of the target. researchgate.netjddtonline.info The compounds are then ranked based on a scoring function that estimates their binding affinity. The top-ranked compounds are selected as "hits" for further experimental testing. This methodology not only helps in identifying new lead compounds but also in designing focused libraries of derivatives based on a promising scaffold like this compound. nih.govnih.gov

Table 4: A Typical Workflow for a Virtual Screening Campaign

| Step | Description | Tools/Methods Used |

| 1. Target/Ligand Preparation | Preparing the 3D structure of the protein target or defining the query for a ligand-based search. | Protein Data Bank (PDB), Molecular modeling software |

| 2. Compound Library Preparation | Sourcing and preparing a large database of chemical compounds for screening. | ZINC database, PubChem, proprietary libraries |

| 3. Screening Execution | Running the docking or pharmacophore search to filter the compound library. | Molecular docking software (e.g., AutoDock, Glide), Pharmacophore modeling software |

| 4. Hit Prioritization | Ranking the screened compounds based on scores and applying post-processing filters (e.g., ADMET properties, visual inspection). | Scoring functions, ADMET prediction tools |

| 5. Experimental Validation | Purchasing and testing the top-ranked virtual hits in biological assays. | In vitro binding assays, cell-based assays |

Future Research Directions and Translational Potential for 4 Amino 3 1h Imidazol 1 Yl Benzamide Research

Exploration of Novel Therapeutic Areas

The structural motifs present in 4-amino-3-(1H-imidazol-1-yl)benzamide are found in a variety of biologically active molecules, suggesting its potential across multiple therapeutic domains. Future research should systematically explore these possibilities to identify promising new applications for this compound.

Benzimidazole (B57391) derivatives, which are structurally related to the imidazole (B134444) component of the target compound, have demonstrated a broad spectrum of pharmacological activities. nih.govnih.gov These include antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory properties. nih.govnih.gov Consequently, a primary avenue for future investigation will be the comprehensive screening of this compound against a diverse panel of pathogens and cancer cell lines. For instance, studies on substituted benzamides have revealed significant antibacterial and antifungal activities. nih.gov Similarly, certain benzimidazole analogues have shown potent anticancer effects against human colorectal carcinoma cell lines. nih.gov

The imidazole ring is a key component of many natural products and approved drugs, contributing to their biological activity. nih.gov Given this, the therapeutic potential of this compound could extend to other areas where imidazole-containing compounds have shown promise, such as in the management of cardiovascular diseases. For example, N-substituted-4-(1H-imidazol-1-yl)benzamides have been investigated as selective class III anti-arrhythmic agents. nih.gov

To systematically explore these avenues, high-throughput screening assays can be employed to rapidly assess the compound's activity against a wide range of biological targets. The results from these screenings will be instrumental in prioritizing the most promising therapeutic areas for further in-depth investigation.

Advanced Molecular Design and Synthesis

The development of efficient and scalable synthetic routes is a cornerstone of translational research. For this compound, future efforts in molecular design and synthesis will be crucial for enabling its progression from a laboratory curiosity to a viable therapeutic candidate.

While specific synthesis pathways for this compound are not extensively documented in publicly available literature, general methods for the synthesis of related benzamide (B126) and imidazole derivatives can be adapted. For instance, the synthesis of 4-amino benzamide derived 1,2,3-triazole linked pyrazolines has been described, which involves the initial preparation of a p-azido benzamide intermediate. rasayanjournal.co.in A similar strategy could potentially be employed for the target compound. Another approach could involve the synthesis of 4-amino-N-(4-nitrophenyl)benzamide precursors, followed by further modifications to introduce the imidazole ring. researchgate.net

Future research should focus on optimizing reaction conditions to improve yield, purity, and cost-effectiveness. This may involve exploring different catalysts, solvents, and reaction temperatures. The development of a robust and scalable synthetic process is essential for producing the quantities of the compound required for extensive preclinical and potential clinical studies.